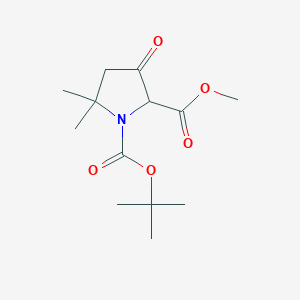

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(16)18-6)8(15)7-13(14,4)5/h9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGYRPMFYJYBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(N1C(=O)OC(C)(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base-Catalyzed Esterification of Pyrrolidine Derivatives

The tert-butyl and methyl ester groups in the target compound are typically introduced via sequential esterification. Starting from 5,5-dimethyl-3-oxopyrrolidine, the tert-butyl group is first appended using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP). The methyl ester is subsequently formed via reaction with methyl chloroformate under alkaline conditions.

Example Procedure :

A mixture of 5,5-dimethyl-3-oxopyrrolidine (10 mmol), Boc anhydride (12 mmol), and DMAP (0.5 mmol) in dichloromethane is stirred at 25°C for 12 hours. After quenching with water, the tert-butyl-protected intermediate is isolated via extraction. Methyl chloroformate (15 mmol) is then added to the intermediate in tetrahydrofuran (THF) with triethylamine (20 mmol), yielding the dicarboxylate after purification.

Micellar Aggregation for Enhanced Diastereoselectivity

A patent by WO2014203045A1 describes a diastereoselective reduction using sodium borohydride in aqueous micellar aggregates. This method achieves ≥80% diastereomeric excess (de) by confining reactants in micelles, improving stereochemical outcomes. The process operates at 0–5°C to minimize side reactions.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Diastereomeric Excess | ≥80% |

| Yield | 70–80% |

Oxidation and Functionalization

Copper-Catalyzed Oxidation Systems

The tert-butyl group in intermediate compounds is oxidized to the ketone using copper(II) triflate (Cu(OTf)₂) and diimine ligands. A supplementary procedure from the Royal Society of Chemistry details a photoredox system with 410 nm LEDs, achieving 80% yield in a 6 mmol-scale reaction.

Optimized Conditions :

- Catalyst: Cu(OTf)₂ (5 mol%)

- Ligand: L1 (5 mol%)

- Solvent: THF

- Oxidant: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

- Temperature: 30–50°C

Organometallic Approaches

Reformatsky Reaction for Carbon-Carbon Bond Formation

The patent WO2014203045A1 employs Reformatsky reagents (zinc enolates) to form C–C bonds between tert-butyl esters and α-halo ketones. This method avoids pyrophoric reagents like methoxydiethylborane, enhancing safety.

Advantages :

- Eliminates need for fermenters or microbial facilities.

- Uses cost-effective sodium borohydride instead of chiral catalysts.

Scalability and Industrial Relevance

Large-Scale Photoredox Reactions

A 6 mmol-scale synthesis using a 410 nm LED photoreactor achieved 80% yield, demonstrating scalability. Key factors include:

Crystallization for Purity Control

Final purification often involves crystallization from n-heptane or hexane, yielding >99% HPLC purity. This step is critical for pharmaceutical applications where trace impurities must be minimized.

Analyse Chemischer Reaktionen

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Wirkmechanismus

The mechanism of action of 1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester functionalities allow it to participate in hydrolysis reactions, releasing active intermediates that can modulate biological pathways. The pyrrolidine ring structure contributes to its binding affinity and specificity towards certain targets, influencing its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Pyrrolidine Dicarboxylates

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Functional and Reactivity Differences

- Steric and Electronic Effects : The 5,5-dimethyl groups in the target compound create significant steric bulk, limiting nucleophilic attacks at the pyrrolidine ring. In contrast, hydroxyl-bearing analogues (e.g., CAS 130966-46-0) exhibit hydrogen-bonding capacity, making them suitable for asymmetric catalysis .

- Electrophilicity: The 3-oxo group in the target compound increases electrophilicity at C3, enabling reactions such as enolate formation or nucleophilic additions. Fluorinated derivatives (e.g., CAS 426844-77-1) instead prioritize halogen-based interactions or metabolic resistance .

- Synthetic Utility : Hydroxyl-containing analogues (CAS 757961-41-4) are intermediates in chiral drug synthesis, while the target compound’s dimethyl/oxo structure may serve as a precursor for constrained peptide mimics or kinase inhibitors .

Physical and Spectroscopic Data

- Melting Points : Hydroxypyrrolidine derivatives (e.g., CAS 130966-46-0) typically exhibit higher melting points (>150°C) due to hydrogen bonding, whereas fluorinated analogues (CAS 426844-77-1) show lower melting points .

- Spectroscopy :

- IR : The target compound’s 3-oxo group would show a strong C=O stretch near 1700 cm⁻¹, distinct from hydroxyl (3200–3600 cm⁻¹) or C-F (1000–1100 cm⁻¹) bands in analogues .

- NMR : The 5,5-dimethyl groups would produce distinct singlet peaks in $^1$H NMR (δ ~1.2–1.4 ppm) and $^{13}$C NMR (δ ~20–25 ppm) .

Discrepancies and Notes

- This is likely a typographical error, as the CAS 1934632-58-2 corresponds to the correct structure .

Biologische Aktivität

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate (CAS No. 1426680-65-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H21NO5

- Molecular Weight : 271.31 g/mol

- Synonyms : Methyl 1-Boc-5,5-dimethyl-3-oxopyrrolidine-2-carboxylate

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of similar compounds against various Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae . The specific mechanisms often involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrrolidine derivatives have been explored for their ability to inhibit serine β-lactamases, enzymes that confer antibiotic resistance . This activity is particularly relevant in combating resistant bacterial strains.

Study on Antibacterial Activity

A recent investigation into the antibacterial properties of related compounds demonstrated that certain derivatives effectively restored the activity of carbapenem antibiotics against resistant strains. The study utilized in vivo models to assess efficacy and safety profiles .

| Compound Name | Activity | Target Bacteria | Study Reference |

|---|---|---|---|

| ETX1317 | Restores carbapenem activity | OXA-CRAB | |

| IID572 | Protects piperacillin | Enterobacteriaceae |

The biological activity of this compound may be attributed to its ability to interact with bacterial enzymes and disrupt critical cellular processes. The compound likely forms reversible complexes with target enzymes, inhibiting their function without irreversible damage .

Research Findings

- Synthesis and Activity Correlation : Studies have shown that the structural modifications in pyrrolidine derivatives can significantly enhance their biological activities. For example, the introduction of specific functional groups improved their binding affinity to target enzymes.

- In Vivo Efficacy : Animal model studies have validated the effectiveness of these compounds in treating infections caused by resistant bacteria, showcasing their potential as therapeutic agents in clinical settings .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate, and how do they influence its reactivity?

- Answer : The compound features a pyrrolidine ring (a 5-membered nitrogen-containing heterocycle) with a 3-keto group, two carboxylate esters (tert-butyl and methyl), and two methyl substituents at the 5-position. The tert-butyl group introduces steric hindrance, limiting nucleophilic attack at the adjacent carbonyl, while the electron-withdrawing keto group enhances electrophilicity at the 3-position. The stereochemistry (R-configuration at C2) further dictates enantioselective reactivity, as seen in chiral synthesis intermediates .

Q. What are the standard synthetic routes for preparing this compound, and what challenges arise in achieving high purity?

- Answer : Common methods involve multi-step reactions starting from pyrrolidine precursors. For example:

Step 1 : Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups under basic conditions.

Step 2 : Introduction of the methyl ester via nucleophilic acyl substitution.

Step 3 : Oxidation at the 3-position to form the keto group.

Key challenges include managing steric hindrance during esterification and avoiding racemization. Purification via recrystallization or column chromatography is critical, as residual solvents or diastereomers can reduce purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer : The compound is classified as harmful if swallowed (H302) and a potential skin sensitizer (H317). Required precautions include:

- Use of PPE (gloves, lab coat, eye protection).

- Conducting reactions in a fume hood to avoid inhalation.

- Immediate decontamination of spills with inert absorbents.

Safety protocols align with GHS guidelines, as detailed in SDS documentation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical methods validate stereochemical outcomes?

- Answer : Enantiomeric purity is achieved through:

- Chiral catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at C2 and C4.

- Kinetic resolution : Selective crystallization of enantiomers using chiral auxiliaries.

Validation methods include: - Chiral HPLC : Baseline separation of enantiomers (e.g., using Chiralpak AD-H columns).

- Optical rotation : Comparison with literature values (e.g., [α]D²⁵ = +15.6° for the R-enantiomer).

Computational modeling (DFT) can predict enantiomer stability and guide reaction optimization .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

- Answer : Discrepancies in NMR signals (e.g., ¹³C shifts for carbonyl groups) may arise from solvent effects or impurities. Resolution strategies include:

- 2D NMR : HSQC and HMBC to confirm connectivity and assign ambiguous peaks.

- X-ray crystallography : Definitive structural confirmation, especially for stereocenters.

- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

Cross-referencing with published spectra (e.g., PubChem data ) ensures accuracy.

Q. What experimental design principles apply to studying the compound’s reactivity in catalytic systems?

- Answer : A factorial design of experiments (DoE) is recommended to evaluate variables:

- Factors : Temperature (40–80°C), catalyst loading (1–5 mol%), solvent polarity (THF vs. DCM).

- Responses : Yield, enantiomeric excess (ee), reaction time.

Statistical analysis (ANOVA) identifies significant interactions, while response surface methodology (RSM) optimizes conditions. This approach reduces trial-and-error inefficiencies, as highlighted in ICReDD’s reaction design framework .

Q. What mechanistic insights explain the compound’s role in inhibiting enzymatic targets (e.g., proteases)?

- Answer : The 3-keto group acts as a Michael acceptor, forming covalent adducts with nucleophilic residues (e.g., cysteine thiols in proteases). Computational docking (AutoDock Vina) predicts binding modes, while kinetic assays (IC₅₀ determinations) quantify inhibition. Comparative studies with analogs (e.g., replacing tert-butyl with benzyl) reveal steric and electronic contributions to potency .

Key Methodological Recommendations

- Stereochemical Analysis : Combine experimental (X-ray) and computational (DFT) tools to resolve ambiguities .

- Reaction Optimization : Integrate DoE with ICReDD’s computational-experimental feedback loops for rapid optimization .

- Safety Compliance : Adhere to GHS protocols and SDS guidelines for handling hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.